molecular formula C28H32N6O6 B12165208 N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B12165208
M. Wt: 548.6 g/mol
InChI Key: MPSWQQOEJOZSOE-UHFFFAOYSA-N
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Description

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two indole-based moieties connected by a decanedihydrazide linker, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of 5-methoxy-2-oxoindoline-3-carbaldehyde with decanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The methoxy groups in the indole moieties can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are investigated for the development of new drugs and treatments.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and its functional versatility.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~10~-bis(4-methylbenzylidene)decanedihydrazide: This compound features benzylidene moieties instead of indole moieties, resulting in different chemical and biological properties.

    N’~1~,N’~10~-bis(4-butoxybenzylidene)decanedihydrazide: The presence of butoxy groups in this compound alters its solubility and reactivity compared to the methoxy-substituted indole derivative.

    N’~1~,N’~10~-bis(3-chlorobenzylidene)decanedihydrazide:

The uniqueness of N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide lies in its indole-based structure, which imparts distinct chemical reactivity and biological activity compared to its benzylidene analogs.

Biological Activity

N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole derivatives linked by a decanedihydrazide chain. Its molecular formula is C28H32N6O6, with a molecular weight of 548.6 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups that contribute to its chemical reactivity and biological activity, including methoxy and hydrazide groups. These groups are known for their roles in various biochemical processes.

PropertyValue
Molecular FormulaC28H32N6O6
Molecular Weight548.6 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant properties.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The hydrazide moiety has been associated with antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of indole derivatives similar to this compound. Results indicated that these compounds could significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis and inhibition of proliferation pathways.

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that related hydrazone derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Study 3: Enzyme Inhibition

A recent study highlighted the potential of indole-based compounds to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The findings suggest that the structural components of this compound could enhance its efficacy as an AChE inhibitor.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The methoxy groups contribute to ROS scavenging, reducing oxidative stress in cells.
  • Cell Cycle Modulation : Induction of cell cycle arrest at specific phases may lead to decreased proliferation rates in cancer cells.
  • Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Properties

Molecular Formula

C28H32N6O6

Molecular Weight

548.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]decanediamide

InChI

InChI=1S/C28H32N6O6/c1-39-17-11-13-21-19(15-17)25(27(37)29-21)33-31-23(35)9-7-5-3-4-6-8-10-24(36)32-34-26-20-16-18(40-2)12-14-22(20)30-28(26)38/h11-16,29-30,37-38H,3-10H2,1-2H3

InChI Key

MPSWQQOEJOZSOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O

Origin of Product

United States

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